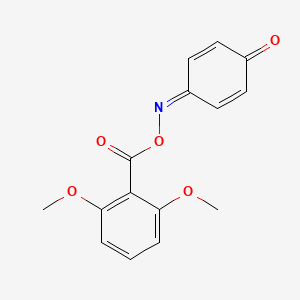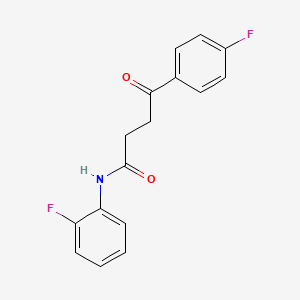![molecular formula C17H18O6 B5873683 methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate](/img/structure/B5873683.png)
methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate, commonly known as MDOPA, is a synthetic chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
科学的研究の応用
MDOPA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit a broad range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. MDOPA has also been investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer, viral infections, and neurodegenerative disorders.
作用機序
The exact mechanism of action of MDOPA is not fully understood. However, it has been proposed that MDOPA exerts its pharmacological effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt signaling pathways. MDOPA has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
MDOPA has been shown to exhibit various biochemical and physiological effects. It has been reported to possess potent antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. MDOPA has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, MDOPA has been reported to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
MDOPA has several advantages for lab experiments, including its ease of synthesis, high purity, and stability under various conditions. However, MDOPA also has some limitations, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
将来の方向性
MDOPA has significant potential for future research and development. Some of the future directions for MDOPA research include:
1. Investigating the structure-activity relationship of MDOPA and its derivatives to identify more potent and selective compounds.
2. Studying the pharmacokinetics and pharmacodynamics of MDOPA in vivo to determine its efficacy and safety as a therapeutic agent.
3. Exploring the potential of MDOPA as a lead compound for the development of new drugs for the treatment of various diseases.
4. Investigating the mechanism of action of MDOPA in more detail to identify new targets for drug discovery.
5. Developing new synthetic routes for the production of MDOPA and its derivatives to improve the yield and purity of the compound.
In conclusion, MDOPA is a synthetic chemical compound with significant potential for various scientific research applications. Its ease of synthesis, stability, and pharmacological properties make it an attractive compound for drug discovery and development. However, further research is needed to fully understand its mechanism of action and optimize its pharmacological properties for therapeutic use.
合成法
MDOPA can be synthesized through a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the condensation of 4-hydroxycoumarin with ethyl acetoacetate in the presence of a base to form 4-hydroxy-6-methyl-2H-pyran-2-one. This intermediate is then reacted with 2-bromo-1-(2-oxopropoxy)ethane in the presence of a base to form the desired product, MDOPA. The overall yield of the synthesis is approximately 50%.
特性
IUPAC Name |
methyl 2-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-9(18)8-22-14-6-5-12-10(2)13(7-15(19)21-4)17(20)23-16(12)11(14)3/h5-6H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOIQTSKYTZPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]ethanone](/img/structure/B5873606.png)
![3-[hydroxy(3-nitrophenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5873614.png)
![2-[(2-chlorobenzyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5873621.png)
![10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5873626.png)
![4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5873634.png)
![N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide](/img/structure/B5873659.png)

![ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate](/img/structure/B5873668.png)
![1-(4-fluorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B5873671.png)

![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)

